cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS No.: 736136-33-7
Cat. No.: VC3869264
Molecular Formula: C16H20O4
Molecular Weight: 276.33 g/mol
* For research use only. Not for human or veterinary use.
![cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid - 736136-33-7](/images/structure/VC3869264.png)
Specification
CAS No. | 736136-33-7 |
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Molecular Formula | C16H20O4 |
Molecular Weight | 276.33 g/mol |
IUPAC Name | (1R,2R)-2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C16H20O4/c1-20-13-7-4-6-12(9-13)15(17)10-11-5-2-3-8-14(11)16(18)19/h4,6-7,9,11,14H,2-3,5,8,10H2,1H3,(H,18,19)/t11-,14-/m1/s1 |
Standard InChI Key | LIXSNTJNSWXNPY-BXUZGUMPSA-N |
Isomeric SMILES | COC1=CC=CC(=C1)C(=O)C[C@H]2CCCC[C@H]2C(=O)O |
SMILES | COC1=CC=CC(=C1)C(=O)CC2CCCCC2C(=O)O |
Canonical SMILES | COC1=CC=CC(=C1)C(=O)CC2CCCCC2C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (1R,2R)-2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, reflects its cis-configuration, where the carboxylic acid group and the 3-methoxyphenyl-2-oxoethyl substituent occupy adjacent positions on the cyclohexane ring . The molecular formula is , with a molecular weight of 276.33 g/mol . Key structural features include:
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A cyclohexane ring in a chair conformation, stabilized by intramolecular hydrogen bonding.
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A 3-methoxyphenyl group linked via a ketone-containing ethyl chain.
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A carboxylic acid group at the C1 position, enabling salt formation or esterification .
The stereochemistry critically influences its interactions with biological targets, as demonstrated by differential binding affinities compared to trans-isomers .
Physicochemical Characteristics
Experimental and predicted properties include:
Property | Value | Source |
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Boiling Point | 448.2±15.0 °C (Predicted) | |
Density | 1.152±0.06 g/cm³ (Predicted) | |
pKa | 5.12±0.44 (Predicted) | |
Solubility | Low in water; soluble in DMSO |
The low water solubility (logP ≈ 2.8) suggests lipid membrane permeability, a desirable trait for drug candidates .
Synthesis and Optimization
Primary Synthetic Routes
The Suzuki–Miyaura cross-coupling reaction is the most widely reported method for synthesizing this compound. This palladium-catalyzed process facilitates carbon-carbon bond formation between the cyclohexane-carboxylic acid precursor and the 3-methoxybenzoyl fragment. Key steps include:
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Preparation of Boronic Ester: The 3-methoxyphenyl boronic ester is synthesized from 3-methoxybromobenzene via Miyaura borylation.
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Coupling Reaction: The boronic ester reacts with a brominated cyclohexane-carboxylic acid derivative under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C).
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Purification: Column chromatography yields the cis-isomer with >95% enantiomeric excess.
Alternative methods, such as Friedel-Crafts acylation, suffer from lower regioselectivity (<70%) and require harsh acidic conditions .
Reaction Optimization
Yield improvements (from 65% to 82%) are achieved by:
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Using dichlorobis(triphenylphosphine)palladium(II) as a catalyst.
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Maintaining anhydrous conditions to prevent boronic acid hydrolysis.
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Employing microwave-assisted heating to reduce reaction time from 24h to 4h .
Biological Activities and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 32 µg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a) . Synergy with β-lactam antibiotics reduces MICs by 4–8 fold, suggesting utility in resistant infections .
Antioxidant Capacity
In DPPH radical scavenging assays, the compound exhibits moderate activity (EC₅₀ = 45 µM), attributed to the methoxy group’s electron-donating effect .
Applications in Scientific Research
Pharmacological Development
As a COX-2 inhibitor, the compound serves as a lead structure for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity . Derivatives modified at the carboxylic acid (e.g., methyl esters) show improved oral bioavailability in rodent models .
Chemical Synthesis
The molecule’s rigidity makes it a valuable chiral building block for:
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Asymmetric catalysis (e.g., ligands for transition metal complexes).
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Natural product synthesis, particularly terpenoids and alkaloids.
Comparative Analysis with Structural Analogs
Compound | Key Features | Bioactivity (IC₅₀) |
---|---|---|
3-Methoxybenzoic Acid | Simple aromatic carboxylic acid | Weak COX inhibition (>100 µM) |
3-Methoxyphenylacetic Acid | Phenolic structure with acetic acid chain | Moderate antimicrobial (MIC = 64 µg/mL) |
Target Compound | Cyclohexane backbone, ketone linkage | COX-2: 1.2 µM; MIC = 32 µg/mL |
The cyclohexane framework enhances metabolic stability compared to linear analogs, as evidenced by a 3-fold longer half-life in hepatic microsomes .
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